6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline backbone—a fused ring system containing nitrogen atoms. The specific substitutions at various positions enhance its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has the following chemical formula: and a molecular weight of approximately 393.16 g/mol .
6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline is classified as a halogenated quinoxaline derivative. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be achieved through several methods, primarily involving the following steps:
These methods allow for efficient synthesis while providing opportunities for further functionalization to enhance biological activity .
The molecular structure of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline features:
This arrangement contributes to its lipophilicity and influences its interaction with biological targets more effectively than other similar compounds .
Key data points include:
The chemical reactivity of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be explored through various reactions typical for quinoxaline derivatives:
These reactions allow for the synthesis of various analogs with potentially improved pharmacological profiles .
The mechanism of action for 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific biological targets. Research into these interactions typically includes:
This comprehensive understanding aids in elucidating its pharmacodynamics and potential therapeutic applications .
The physical properties of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline include:
Chemical properties include:
Relevant data points include boiling point and melting point which are crucial for practical applications but were not detailed in the available sources .
6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline has potential applications in various fields, including:
Research continues to uncover new applications based on its unique structural features and biological activity .
Halogen atoms (Cl, F) are strategically incorporated into quinoxaline scaffolds to optimize pharmacokinetic and pharmacodynamic properties. Chlorine atoms at the 6 and 7 positions, as seen in 6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline (CAS: 478039-36-0), confer several advantages: enhanced membrane permeability due to increased lipophilicity, improved metabolic stability by blocking susceptible metabolic sites, and stronger target binding via halogen bonding interactions with key amino acid residues [2] [3]. This molecular strategy is evident in advanced candidates like GPR6 modulators, where halogenated quinoxalines demonstrate potent central nervous system activity [3]. Furthermore, in silico studies consistently show that chlorine atoms in these positions contribute to optimal steric and electronic alignment within enzyme active sites, particularly in antimicrobial and anticancer targets [9].
Table 1: Impact of Halogenation on Quinoxaline Properties
Position | Halogen | Key Effects | Biological Consequence |
---|---|---|---|
6,7 | Cl | ↑ Lipophilicity, Metabolic blocking | Enhanced cellular uptake, Stability |
3 | CF₃ | Strong electron-withdrawal, ↑ Binding affinity | Target specificity, Potency |
2 | O-C₆H₄-OEt | Conformational flexibility, Solubility modulation | Pharmacokinetic optimization |
The trifluoromethyl (-CF₃) group at position 3 is a critical pharmacophore contributing significantly to the compound’s bioactivity. This strongly electron-withdrawing group:
Simultaneously, the 2-position 4-ethoxyphenoxy group provides steric bulk and conformational flexibility. The ethoxy tail (-OCH₂CH₃) contributes to solubility modulation, while the aromatic phenoxy ring enables π-π stacking with tyrosine/phenylalanine residues in enzymatic pockets. This bifunctional moiety balances lipophilicity and aqueous solubility—essential for oral bioavailability [2]. NMR studies (e.g., HMBC, NOESY) confirm that this substituent adopts a perpendicular orientation relative to the quinoxaline plane, minimizing steric clash while optimizing target engagement [9].
Quinoxaline medicinal chemistry has evolved from early antibacterial agents (e.g., Olaquindox, Carbadox) to sophisticated targeted therapies. Key developmental stages include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: